(S,R,S)-Ahpc-peg2-N3

PROTAC design Linker optimization Ternary complex stability

PROTAC development is frequently hampered by linker geometry uncertainty, leading to failed ternary complex formation and ambiguous degradation assay results. (S,R,S)-AHPC-PEG2-N3 addresses this with a crystallographically validated VHL-PEG2-azide scaffold (exemplified in the MZ4 co-crystal structure). • Azide-terminated PEG2 linker enables rapid, high-yielding CuAAC or SPAAC click conjugation to alkyne-functionalized target ligands for efficient PROTAC library synthesis. • The validated PEG2 spacer length and (S,R,S)-AHPC geometry ensure productive E3 ligase:PROTAC:target protein ternary complex geometry, a prerequisite for potent and selective intracellular degradation. • Balanced physicochemical properties conferred by the PEG2 linker avoid extreme solubility or permeability issues, enabling unambiguous interpretation of early cellular degradation assays.

Molecular Formula C28H39N7O6S
Molecular Weight 601.7 g/mol
Cat. No. B10800962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-Ahpc-peg2-N3
Molecular FormulaC28H39N7O6S
Molecular Weight601.7 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN=[N+]=[N-])O
InChIInChI=1S/C28H39N7O6S/c1-18-24(42-17-31-18)20-7-5-19(6-8-20)14-30-26(38)22-13-21(36)15-35(22)27(39)25(28(2,3)4)33-23(37)16-41-12-11-40-10-9-32-34-29/h5-8,17,21-22,25,36H,9-16H2,1-4H3,(H,30,38)(H,33,37)
InChIKeySDSUWMZOAFJCPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,R,S)-Ahpc-peg2-N3 Overview


(S,R,S)-Ahpc-peg2-N3 (CAS 2010159-45-0), also known as VH032-PEG2-N3 or VHL Ligand-Linker Conjugates 6, is a pre-assembled E3 ligase ligand-linker conjugate used as a building block for Proteolysis Targeting Chimeras (PROTACs) . It combines a (S,R,S)-AHPC-based von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand with a two-unit polyethylene glycol (PEG2) linker, terminated by an azide (-N3) group for click chemistry conjugation . This bifunctional intermediate allows researchers to attach a target protein ligand (warhead) of their choice via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) .

Why (S,R,S)-Ahpc-peg2-N3 Is Not Interchangeable


The use of (S,R,S)-Ahpc-peg2-N3 in PROTAC development is not a trivial or interchangeable choice. Substituting this compound with a closely related analog—such as one with a different PEG linker length (e.g., PEG1 or PEG3) or a different reactive handle (e.g., amine or alkyne)—can fundamentally alter the properties of the final PROTAC. Linker length and composition are not just 'spacers'; they critically influence the formation of the cooperative ternary complex (E3 ligase:PROTAC:target protein) that is essential for efficient and selective degradation [1]. A linker that is too short may prevent proper complex geometry, while a longer or more hydrophobic linker can impact cellular permeability and solubility. The specific geometry of the (S,R,S)-AHPC-PEG2-azide building block has been crystallographically validated in the context of forming a productive, highly stable ternary complex, which is a prerequisite for potent intracellular degradation [1].

(S,R,S)-Ahpc-peg2-N3 Evidence Guide


PEG2 Linker: Ternary Complex Stability

The PEG2 linker in the MZ4 PROTAC, which is assembled from a VHL ligand and a PEG2 linker analogous to (S,R,S)-Ahpc-peg2-N3, contributes to a highly cooperative ternary complex. Isothermal titration calorimetry (ITC) studies on MZ1 (PEG linker) and its analogs demonstrate that linker length and composition directly affect the binding cooperativity (α) and stability (Kd) of the ternary complex. While MZ2 (PEG4) and MZ3 (PEG3-Phe) were evaluated, the data indicate that the MZ4 (PEG2) linker geometry was specifically observed to support target-specific cooperativities and stabilities [1]. This structure-function relationship provides a quantitative, class-level inference that the PEG2 linker length is optimal for inducing a cooperative, stable ternary complex with VHL and the Brd4 bromodomain, a property not guaranteed with shorter (PEG1) or longer (PEG3/PEG4) linkers.

PROTAC design Linker optimization Ternary complex stability

Azide Handle: Orthogonal Conjugation

The terminal azide group on (S,R,S)-Ahpc-peg2-N3 is a critical point of differentiation from other VHL-PEG conjugates with different functional groups. Unlike an amine handle (e.g., (S,R,S)-AHPC-PEG2-NH2), which requires coupling agents and can be prone to side reactions with common biological nucleophiles, the azide is bioorthogonal. It allows for highly specific and efficient conjugation via CuAAC or SPAAC to an alkyne- or cyclooctyne-labeled target ligand . This 'click chemistry' approach typically achieves near-quantitative yields under mild conditions, minimizing the need for extensive purification of the final PROTAC. This is a key advantage for building large, diverse PROTAC libraries.

Click chemistry PROTAC synthesis Bioorthogonal conjugation

PEG2 Linker: Solubility-Permeability Balance

The PEG2 linker in (S,R,S)-Ahpc-peg2-N3 represents a strategic balance of physicochemical properties. While precise LogP or LogD values for the conjugate itself are not typically reported in isolation, the incorporation of two PEG units introduces hydrophilicity to enhance aqueous solubility compared to an all-hydrocarbon linker. However, it avoids the excessive hydrophilicity and molecular weight increase of a longer PEG chain (e.g., PEG4 or PEG8), which can significantly reduce passive cellular permeability and limit the PROTAC's ability to engage intracellular targets [1]. This balance is a class-level principle in PROTAC design, where moderate hydrophilicity is desired to maintain solubility without sacrificing membrane permeability.

Physicochemical properties PROTAC permeability Solubility

Applications of (S,R,S)-Ahpc-peg2-N3


High-Throughput PROTAC Library Synthesis

This building block is ideally suited for generating diverse PROTAC libraries via modular 'click' assembly. The azide handle allows for rapid, high-yielding conjugation to a wide array of alkyne-functionalized target ligands. This approach minimizes synthesis time and purification steps, enabling the efficient exploration of chemical space for novel degraders. The evidence of its utility in forming a stable ternary complex [1] supports its use as a foundational component for initial SAR studies.

Ternary Complex Crystallography

Given that the VHL-PEG2 linker geometry has been successfully crystallized and characterized in the context of a functional PROTAC (MZ4), this building block is the preferred choice for researchers aiming to obtain high-resolution structural information of their own ternary complexes. The validated linker provides a reliable starting point for designing PROTACs that are more likely to yield diffractable crystals, facilitating structure-guided optimization of cooperativity and selectivity [1].

Cellular Proof-of-Concept for Novel Targets

The balanced physicochemical properties conferred by the PEG2 linker make this a prudent choice for initial cellular validation of a new target. It is designed to avoid the extreme properties (e.g., very poor permeability or very low solubility) that can confound the interpretation of early cellular degradation assays. The building block's proven ability to engage VHL and form a productive ternary complex [1] allows researchers to confidently attribute any observed degradation to their target ligand, rather than to fundamental issues with the PROTAC's scaffold.

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